

# Comprehensive Spectroscopic Characterization: 8-Azaspiro[4.5]decane-1-carbaldehyde

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## Compound of Interest

Compound Name: 8-Azaspiro[4.5]decane-1-carbaldehyde

Cat. No.: B13488087

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## Executive Summary & Structural Context

**8-Azaspiro[4.5]decane-1-carbaldehyde** represents a critical spirocyclic scaffold in modern medicinal chemistry, particularly for G-protein coupled receptor (GPCR) ligands (e.g., opioid, chemokine receptors). Unlike flat aromatic systems, this

-rich scaffold offers defined 3D vectors for substituent display, improving solubility and metabolic stability.

This guide provides a rigorous analysis of the spectroscopic signatures (NMR, IR, MS) required to validate this structure. Given that the free amine is often unstable or transient, data is contextualized for the N-protected form (e.g., N-Boc), which is the standard isolable intermediate in synthesis.

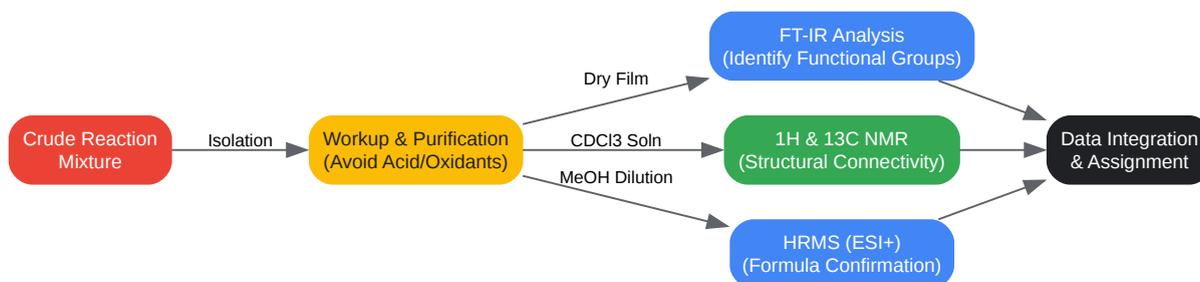
## Structural Numbering & Stereochemistry[1]

- Scaffold: Spiro[4.5]decane system (5-membered ring fused to 6-membered ring).
- Heteroatom: Nitrogen at position 8 (piperidine ring).
- Functional Group: Aldehyde (-CHO) at position 1 (cyclopentane ring, adjacent to the spiro center).

- Chirality: Position 1 is a chiral center. The compound typically exists as a racemate unless asymmetric synthesis is employed.

## Spectroscopic Workflow

The following workflow ensures data integrity during the characterization process.



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Figure 1: Integrated spectroscopic workflow for labile aldehyde intermediates.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR analysis relies on distinguishing the rigid spiro-core from the reactive aldehyde tail. The following data is derived from the carbocyclic analog (spiro[4.5]decane-1-carbaldehyde) and N-Boc-piperidine standards.

### <sup>1</sup>H NMR Analysis (400 MHz, CDCl<sub>3</sub>)

The aldehyde proton is the most diagnostic signal, appearing as a distinct doublet due to coupling with the

-proton at C1.

Position	Shift ( , ppm)	Multiplicity	Integral	Coupling ( , Hz)	Assignment Logic
-CHO	9.75 – 9.80	d	1H	3.5	Diagnostic. Aldehyde proton coupled to H1.
H1	2.35 – 2.45	td	1H	7.6, 3.5	-proton. Deshielded by carbonyl; td splitting from H2 and CHO.
H7, H9	3.30 – 3.50	m (broad)	4H	-	-protons to Nitrogen (N-Boc rotamers cause broadening).
H2	1.95 – 2.10	m	2H	-	Cyclopentane ring protons.
H3, H4	1.50 – 1.80	m	4H	-	Cyclopentane envelope region.
H6, H10	1.30 – 1.50	m	4H	-	Piperidine -protons (shielded by spiro center).
Boc-tBu	1.45	s	9H	-	Characteristic singlet if N-Boc protected.

## Key Interpretation Notes:

- **The Aldehyde Doublet:** Unlike aromatic aldehydes (singlets), aliphatic aldehydes like this often show a doublet ( Hz) due to vicinal coupling with the -proton.
- **Rotameric Broadening:** If the amine is protected (e.g., N-Boc, N-Cbz), the piperidine protons (H7, H9) often appear as broad multiplets or dual peaks due to restricted rotation around the carbamate bond.
- **Stereochemistry:** In substituted derivatives, the relative stereochemistry (cis/trans) at C1 can be determined by NOESY correlations between H1 and the piperidine ring protons.

 **$^{13}\text{C}$  NMR Analysis (100 MHz,  $\text{CDCl}_3$ )**

Carbon Type	Shift ( , ppm)	Assignment
C=O (Aldehyde)	202.0 – 204.0	Diagnostic carbonyl carbon.
C=O (Boc)	154.5	Carbamate carbonyl (if protected).
C8 (N-C)	79.0 – 80.0	t-Butyl quaternary carbon (if protected).
C1	55.0 – 58.0	-carbon (chiral center).
C5	38.0 – 42.0	Spiro quaternary carbon. Key structural pivot.
C7, C9	40.0 – 44.0	Piperidine -carbons (broadened by rotamers).
C2, C3, C4	20.0 – 35.0	Cyclopentane/Piperidine methylene envelope.

## Infrared (IR) Spectroscopy

IR is a rapid validation tool for this compound, specifically for confirming the presence of the aldehyde without oxidation to the carboxylic acid.

### Diagnostic Bands[1][2][3][4][5]

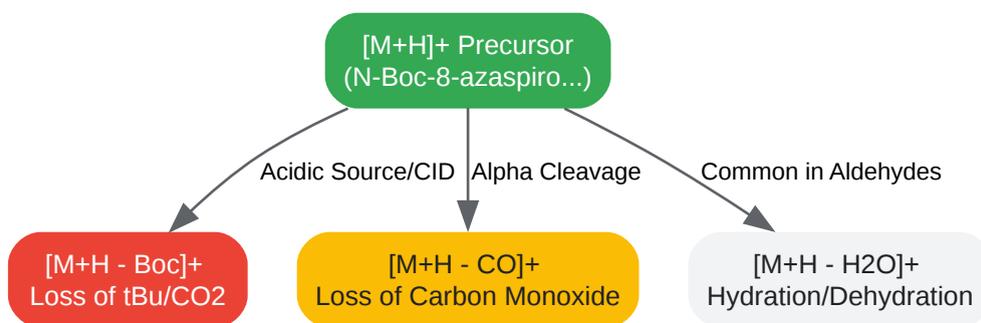
- Aldehyde C-H Stretch (Fermi Resonance):
  - Frequency: Two weak bands at  $\sim 2820\text{ cm}^{-1}$  and  $\sim 2720\text{ cm}^{-1}$ .
  - Mechanism: Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending vibration.[1][2] The band at  $2720\text{ cm}^{-1}$  is particularly diagnostic as it sits in a "clean" window separate from aliphatic C-H stretches.
- Carbonyl C=O[3][4][5] Stretch:
  - Frequency:  $1720 - 1735\text{ cm}^{-1}$ .
  - Note: If N-Boc protected, a second, stronger carbonyl band (carbamate) will appear at  $\sim 1690 - 1700\text{ cm}^{-1}$ , often overlapping or appearing as a resolved doublet with the aldehyde.

## Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode is the standard.

### Fragmentation Logic

The spirocyclic core is robust, but the aldehyde and protecting groups introduce specific fragmentation pathways.



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Figure 2: Predicted MS fragmentation pathways.

## Key Ions (for N-Boc derivative, MW $\approx$ 253.3)

- $[M+H]^+$ : m/z 254.17 (Base peak in soft ionization).
- $[M+Na]^+$ : m/z 276.16 (Common adduct).
- $[M+H - \text{Isobutene}]^+$ : m/z 198.1 (Loss of t-butyl group).
- $[M+H - \text{Boc}]^+$ : m/z 154.1 (Free amine core).
- Diagnostic Loss: Aldehydes often show a loss of 28 Da (CO) or 29 Da (CHO radical) in EI-MS, though less common in ESI.

## Experimental Protocol: Sample Preparation

To obtain the data described above, follow this specific preparation protocol to minimize "ghost" peaks from hydration or oxidation.

- Solvent Selection: Use CDCl<sub>3</sub> (Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive. Acidic chloroform can catalyze the oxidation of the aldehyde to the carboxylic acid.
- Concentration: Prepare a 10-15 mg/mL solution for optimum S/N ratio in  $^{13}\text{C}$  NMR.
- Tube Quality: Use high-throughput 5mm NMR tubes.

- Handling: Aldehydes are prone to air oxidation. Flush the NMR tube with Nitrogen or Argon immediately after capping. Analyze within 4 hours of dissolution.

## References

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